Benzo[d]thiazol-2-ylmethyl 2-naphthoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S/c21-19(15-10-9-13-5-1-2-6-14(13)11-15)22-12-18-20-16-7-3-4-8-17(16)23-18/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRFTPBVDJPZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Benzo D Thiazol 2 Ylmethyl 2 Naphthoate
Strategic Approaches for the Synthesis of the Core Benzo[d]thiazol-2-ylmethyl 2-naphthoate (B1225688) Structure
The construction of the target molecule, Benzo[d]thiazol-2-ylmethyl 2-naphthoate, involves the formation of a benzothiazole (B30560) ring system followed by the introduction and functionalization of a 2-methyl group, culminating in an ester linkage with a 2-naphthoate moiety.
The most direct and conventional approach to synthesizing this compound involves a straightforward esterification reaction. This method typically utilizes two key precursors: a reactive derivative of 2-methylbenzo[d]thiazole and 2-naphthoic acid or its activated form.
A primary route involves the nucleophilic substitution of a leaving group on the 2-methyl position of the benzothiazole. For instance, 2-(chloromethyl)benzo[d]thiazole can be reacted with the sodium or potassium salt of 2-naphthoic acid in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. The naphthoate anion acts as the nucleophile, displacing the chloride ion to form the desired ester bond.
Alternatively, an esterification reaction can be performed between 2-(hydroxymethyl)benzo[d]thiazole and an activated form of 2-naphthoic acid, such as 2-naphthoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction. A one-pot synthesis of related benzothiazole-substituted esters has been achieved through Michael addition, demonstrating the feasibility of selective C-N and C-S bond constructions in a single step. mdpi.com
Table 1: Representative One-Step Synthesis Conditions
| Benzothiazole Precursor | Naphthoate Precursor | Typical Reagents/Catalysts | Solvent | General Conditions |
|---|---|---|---|---|
| 2-(chloromethyl)benzo[d]thiazole | 2-Naphthoic acid salt (Na/K) | - | DMF, Acetonitrile | Room Temperature to 80°C |
| 2-(hydroxymethyl)benzo[d]thiazole | 2-Naphthoyl chloride | Pyridine, Triethylamine | Dichloromethane, THF | 0°C to Room Temperature |
| 2-aminothiophenol (B119425) | Aryl carboxylic acids | Triphenyl phosphite, TBAB | - | Mild conditions daneshyari.com |
While direct one-step esterification is common, multi-component reactions (MCRs) offer an efficient pathway to construct the core benzothiazole ring system, which can then be further functionalized. MCRs are advantageous due to their atom economy, simplicity, and high yields. mdpi.com For example, a one-pot, three-component reaction of 2-iodoaniline, an aromatic aldehyde, and thiourea (B124793) can be used to synthesize 2-substituted benzothiazoles. nanomaterchem.com To synthesize the precursor for our target molecule, a suitably chosen aldehyde could introduce the required methyl group or a precursor to it.
Advanced coupling strategies also provide powerful tools for C-C and C-S bond formation. Nickel-catalyzed cross-coupling reactions, for instance, have been used to synthesize 2-aryl-benzothiazoles from 2-methylthiobenzo[d]thiazole and aryl/alkenyl aluminum reagents via C-S bond cleavage. dntb.gov.ua A similar strategy could be envisioned to construct the benzothiazole core with the necessary functional handle at the 2-position. Copper-catalyzed three-component reactions are also prominent in forming substituted benzothiazoles in water, highlighting a move towards more sustainable methods. researchgate.net
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzothiazoles to minimize environmental impact. airo.co.inmdpi.com These approaches focus on using environmentally benign solvents, reducing waste, and employing reusable catalysts.
To accelerate reaction rates, increase yields, and improve product purity, microwave-assisted and ultrasound-mediated techniques have become valuable tools in organic synthesis. scielo.br The synthesis of benzothiazole derivatives is well-suited to these energy-efficient methods.
Microwave irradiation has been shown to significantly reduce reaction times for the synthesis of benzothiazoles from hours to mere minutes. journals.co.zasemanticscholar.org For example, the PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation proceeds in good to excellent yields. ias.ac.in This method could be applied to synthesize the benzothiazole core of the target molecule efficiently.
Ultrasound irradiation is another green and efficient technique. analis.com.my Sonochemistry promotes chemical reactions through acoustic cavitation, often leading to faster reaction rates at room temperature and under solvent-free conditions. analis.com.mykjscollege.com The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes has been successfully demonstrated using ultrasound, providing excellent yields in short timeframes. kjscollege.com Similarly, ultrasound has been used to synthesize novel benzothiazole[3,2-a]pyrimidine derivatives via multicomponent reactions in ethanol. tandfonline.comtandfonline.com These techniques could potentially be applied to the final esterification step to improve efficiency.
Table 2: Comparison of Conventional vs. Energy-Assisted Synthesis of Benzothiazoles
| Method | Typical Reaction Time | Energy Source | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | 4-6 hours | Oil bath, heating mantle | Established methodology | semanticscholar.org |
| Microwave Irradiation | 1-10 minutes | Microwave reactor | Rapid heating, increased yields, high purity | journals.co.zasemanticscholar.orgias.ac.in |
| Ultrasound Irradiation | 15-30 minutes | Ultrasonic bath/probe | Room temperature, solvent-free options, high yields | analis.com.mykjscollege.comnih.gov |
Design and Synthesis of Structural Analogues and Derivatives
The design and synthesis of structural analogues are critical for exploring the chemical space around a core molecule and for conducting structure-activity relationship (SAR) studies. rjptonline.org
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and substitutions on the benzene (B151609) ring portion of the molecule can have a profound impact on its biological activity. benthamscience.comresearchgate.net For SAR studies of this compound, analogues can be synthesized by introducing various substituents at positions 4, 5, 6, and 7 of the benzothiazole ring.
This is typically achieved by starting with appropriately substituted 2-aminothiophenols. A wide variety of substituted 2-aminothiophenols are commercially available or can be synthesized, allowing for the introduction of electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) onto the benzothiazole ring. The subsequent reaction steps—formation of the 2-substituted benzothiazole and esterification—would then be carried out on these modified precursors.
For example, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized to explore their potential as antiproliferative agents, keeping the benzothiazole scaffold intact while introducing various substituents on a distal aromatic ring. mdpi.com Similarly, in the development of Hsp90 inhibitors, a series of 2,6-disubstituted benzothiazoles were synthesized to establish SARs. nih.gov These studies underscore the common strategy of modifying the benzothiazole ring to tune the physicochemical and biological properties of the final compound. nih.govrsc.org
Substituent Variations on the Naphthoate Moiety
The chemical structure of this compound allows for the introduction of various substituents onto the 2-naphthoate portion of the molecule. This derivatization is a key strategy for modulating the compound's physicochemical and potential biological properties. The synthesis of these derivatives would likely follow the general esterification or nucleophilic substitution pathways previously described, utilizing appropriately substituted 2-naphthoyl chlorides or salts of substituted 2-naphthoic acids.
A range of functional groups can be envisioned on the naphthalene (B1677914) ring system, leading to a library of analogues. These substitutions can systematically alter electronic properties, steric bulk, and hydrogen bonding capabilities. For instance, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can be introduced at various positions on the naphthoate ring. Halogenation with fluorine (-F), chlorine (-Cl), or bromine (-Br) is another common modification.
Detailed research into the synthesis of these specific derivatives is not extensively documented in publicly available literature, but the chemical principles for their formation are well-established. The following table illustrates a series of potential derivatives that could be synthesized to explore the impact of substituent effects on the molecular properties of the core scaffold.
| Derivative Name | Substituent on Naphthoate Moiety | Position of Substitution |
| Benzo[d]thiazol-2-ylmethyl 6-methoxy-2-naphthoate | Methoxy (-OCH₃) | 6 |
| Benzo[d]thiazol-2-ylmethyl 4-chloro-2-naphthoate | Chloro (-Cl) | 4 |
| Benzo[d]thiazol-2-ylmethyl 7-nitro-2-naphthoate | Nitro (-NO₂) | 7 |
| Benzo[d]thiazol-2-ylmethyl 1-hydroxy-2-naphthoate | Hydroxy (-OH) | 1 |
| Benzo[d]thiazol-2-ylmethyl 6-bromo-2-naphthoate | Bromo (-Br) | 6 |
| Benzo[d]thiazol-2-ylmethyl 4,6-dimethoxy-2-naphthoate | Methoxy (-OCH₃) | 4 and 6 |
The synthesis of these compounds would enable systematic studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, to correlate specific substitutions with observed effects in various chemical or biological assays. For example, the introduction of a hydroxyl group offers a site for further derivatization or for potential hydrogen bonding interactions. Halogen substituents can influence lipophilicity and membrane permeability, while nitro groups can act as hydrogen bond acceptors and are known to be metabolically active.
Development of Novel Hybrid Structures Incorporating the this compound Scaffold
The this compound scaffold serves as a valuable building block for the creation of more complex "hybrid" molecules. This medicinal chemistry strategy involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. The benzothiazole and naphthalene moieties are both well-known pharmacophores that appear in a wide range of biologically active compounds. nih.gov
The development of novel hybrid structures can be achieved by chemically modifying either the benzothiazole or the naphthoate rings of the parent scaffold. For example, functional groups can be introduced onto the benzene ring of the benzothiazole moiety, which can then be used as handles for coupling to other molecular fragments. Similarly, the naphthoate ring can be functionalized to allow for the attachment of other heterocyclic systems or bioactive side chains.
Several research groups have explored the synthesis of hybrid molecules that contain both benzothiazole and naphthalene cores, albeit with different linker strategies than the methyl ester linkage in the title compound. For instance, a series of novel β-naphthol derivatives containing a substituted benzothiazolylamino group were synthesized via the Betti reaction and showed promising insecticidal properties. nih.gov In another study, novel thiazole-naphthalene derivatives were designed and synthesized as potential tubulin polymerization inhibitors for anticancer applications. uobaghdad.edu.iq These examples highlight the therapeutic potential of combining these two scaffolds.
Furthermore, hybrid compounds containing 1,2,3-triazole and naphthalene subunits have been synthesized and evaluated as xanthine (B1682287) oxidase inhibitors. researchgate.net This suggests that the naphthalene moiety of this compound could be replaced or functionalized with other heterocyclic rings to create novel hybrid structures with diverse biological targets.
The following table summarizes some examples of hybrid structures that incorporate both benzothiazole and naphthalene moieties, showcasing different synthetic approaches and potential applications.
| Hybrid Structure Class | Synthetic Strategy | Potential Application |
| 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ols | Betti Reaction | Pesticidal Agents |
| Thiazole-naphthalene derivatives | Multi-step synthesis involving thiazole (B1198619) ring formation on a naphthalene precursor | Anticancer (Tubulin Polymerization Inhibitors) |
| Naphthalene-Thiadiazole/Thiazole Hybrids | Reaction of naphthalene-carbothioamide with hydrazonoyl halides or α-halo-compounds | Anticancer |
| N-Benzothiazol-2-yl-N'-Naphthalen-1-yl-Ethane-1,2-diamine Metal Complexes | Reaction of 2-mercaptobenzothiazole (B37678) with N-naphthalen-1-yl-ethane-1,2-diamine followed by complexation | Materials Science, Catalysis |
These examples demonstrate the versatility of the benzothiazole and naphthalene scaffolds in the design of new molecular entities. The this compound structure provides a promising starting point for the development of novel hybrid compounds with tailored properties for various scientific and therapeutic applications.
Advanced Spectroscopic and Structural Elucidation of Benzo D Thiazol 2 Ylmethyl 2 Naphthoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, it is possible to map the complete carbon framework and the relative placement of protons, providing definitive structural confirmation.
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the proposed structure of Benzo[d]thiazol-2-ylmethyl 2-naphthoate (B1225688), distinct signals are expected for the protons of the benzothiazole (B30560) ring system, the naphthyl group, and the crucial methylene (B1212753) bridge connecting these two moieties.
The aromatic protons of the benzothiazole substructure typically appear as a set of multiplets in the downfield region (approximately 7.30-8.10 ppm). nih.gov Specifically, one would expect a triplet and multiplets corresponding to the four protons on the fused benzene (B151609) ring. nih.gov The seven protons of the 2-naphthoate group would also resonate in the aromatic region, generally between 7.50 and 9.00 ppm, with characteristic splitting patterns (doublets, triplets, and multiplets) reflecting their coupling with adjacent protons. mdpi.com A key diagnostic signal is the singlet corresponding to the methylene (-CH₂-) bridge protons. This signal is anticipated to appear in the range of 5.5-6.0 ppm, shifted downfield due to the deshielding effects of the adjacent benzothiazole ring and the ester oxygen.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzo[d]thiazol-2-ylmethyl 2-naphthoate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzothiazole Aromatic-H | 7.30 - 8.10 | m |
| Naphthoate Aromatic-H | 7.50 - 9.00 | m |
Note: Predicted values are based on analyses of similar structural motifs. 'm' denotes multiplet, 's' denotes singlet.
Complementing the proton data, the ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule. For this compound, a specific number of signals corresponding to each unique carbon atom is expected.
The most downfield signal is typically the carbonyl carbon of the ester group, predicted to be in the 165-170 ppm range. The carbon atoms of the benzothiazole ring are expected to resonate between 115 and 155 ppm, with the carbon involved in the C=N bond (C2) appearing further downfield. nih.govnih.gov The ten carbons of the naphthyl ring will produce a series of signals in the aromatic region, generally from 120 to 136 ppm. The methylene bridge carbon (-CH₂-) is expected to appear significantly upfield, likely in the 60-70 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | 165 - 170 |
| Benzothiazole Aromatic-C | 115 - 155 |
| Naphthyl Aromatic-C | 120 - 136 |
Note: Predicted values are based on analyses of similar structural motifs.
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for assembling the complete molecular puzzle by establishing connectivity between atoms. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity of adjacent protons within the benzothiazole and naphthyl aromatic systems, confirming their individual spin systems. mdpi.com For example, cross-peaks would connect neighboring protons on each aromatic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu The primary use for this compound would be to definitively assign the chemical shift of the methylene carbon by observing a cross-peak to the methylene protons. It would also correlate each aromatic proton to its attached carbon atom, aiding in the unambiguous assignment of the complex aromatic regions of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for connecting different fragments of the molecule. youtube.com Key expected correlations for this compound would include:
A correlation from the methylene (-CH₂-) protons to the C2 carbon of the benzothiazole ring.
A correlation from the methylene (-CH₂-) protons to the ester carbonyl carbon.
Correlations from protons on the naphthyl ring to the ester carbonyl carbon. These correlations would unequivocally confirm the linkage of the benzothiazole moiety to the 2-naphthoate group via the methylene bridge.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is particularly effective for identifying key functional groups. For this compound, the FT-IR spectrum would be dominated by several characteristic absorption bands.
The most prominent and easily identifiable peak would be the strong absorption from the ester carbonyl (C=O) stretch, expected in the region of 1715-1735 cm⁻¹. nih.gov The C=N stretching vibration of the thiazole (B1198619) ring is expected to produce a band around 1550-1615 cm⁻¹. nih.govsciencescholar.us Aromatic C=C stretching vibrations from both the benzothiazole and naphthyl rings would appear in the 1450-1600 cm⁻¹ range. nih.gov The C-O stretching vibrations of the ester group would likely result in two bands, one asymmetric and one symmetric, in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching would be observed as a group of weaker bands just above 3000 cm⁻¹. nih.gov
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Ester C=O Stretch | 1715 - 1735 | Strong |
| Aromatic C=C & C=N Stretches | 1450 - 1615 | Medium-Strong |
Note: Predicted values are based on analyses of similar functional groups.
Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring systems. researchgate.net The symmetric stretching vibrations of the C=C bonds in the benzene and naphthalene (B1677914) rings, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. researchgate.net This technique can help confirm the integrity of the aromatic frameworks and provide additional detail on the molecular backbone that complements the functional group information derived from FT-IR.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula by measuring its mass with extremely high accuracy. For this compound (C25H17NO2S), HRMS would provide a high-resolution mass-to-charge ratio (m/z) of the molecular ion.
This precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The technique is instrumental in confirming the identity of a newly synthesized compound, ensuring that the correct product has been formed. While the search results provide mass spectrometry data for various benzothiazole derivatives, such as identifying the molecular ion peak [M+] for 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one nih.gov and 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one nih.gov, specific HRMS data for this compound is not detailed. The expected outcome would be an experimentally measured mass that corresponds to the calculated exact mass of the molecular formula C25H17NO2S, thereby confirming its elemental composition.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction analysis of this compound would yield its absolute molecular structure. This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The analysis reveals the precise spatial arrangement of atoms, allowing for the determination of intramolecular distances and angles, as well as intermolecular interactions such as hydrogen bonding and π-π stacking that dictate the crystal packing.
Numerous studies on related benzothiazole derivatives have utilized this method to elucidate their structures. For instance, the crystal structures of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers were determined, revealing how the substituent position influences the crystal packing and molecular geometry. mdpi.com Similarly, the structures of compounds like 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one and its derivatives were unambiguously confirmed, showing near-planar conformations and specific intramolecular contacts. nih.govnih.gov For this compound, this analysis would confirm the connectivity of the benzothiazole, methylene linker, and naphthoate groups and describe their relative orientations.
Illustrative Crystallographic Data Table for a Benzothiazole Derivative (Note: This table is a representative example based on published data for similar compounds and does not represent actual data for this compound.)
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 4.6071 |
| b (Å) | 20.7275 |
| c (Å) | 12.6444 |
| β (°) | 91.911 |
| Volume (ų) | 1206.81 |
| Z (molecules per cell) | 4 |
| Intermolecular contacts | π–π stacking, C—H···O interactions |
Powder X-ray Diffraction (PXRD) for Crystalline Phase and Purity
Powder X-ray Diffraction (PXRD) is employed to analyze the crystalline nature of a bulk sample. Unlike single crystal analysis, PXRD provides a diffraction pattern characteristic of the polycrystalline material. This pattern serves as a fingerprint for a specific crystalline phase. For this compound, PXRD would be used to confirm the phase purity of a synthesized batch, ensuring that it consists of a single, uniform crystalline form. It can also be used to identify different polymorphs (different crystalline forms of the same compound), which may possess distinct physical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In conjugated systems like this compound, which contains aromatic benzothiazole and naphthyl rings, characteristic absorption bands corresponding to π→π* and n→π* electronic transitions are expected.
Studies on various benzothiazole derivatives consistently show strong absorption bands in the UV region. For example, N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers exhibit broad absorption bands between 271–307 nm, which are attributed to both π→π* and n→π* transitions. mdpi.com The position and intensity of these bands are influenced by the extent of conjugation and the nature of substituents. mdpi.comresearchgate.net For this compound, the UV-Vis spectrum would be expected to show intense absorption bands characteristic of the combined chromophores of the benzothiazole and naphthoate moieties, confirming the presence of these conjugated systems.
Typical UV-Vis Absorption Data for Benzothiazole Derivatives
| Compound Class | Solvent | λmax (nm) | Type of Transition | Reference |
| N-(benzo[d]thiazol-2-yl)-nitrobenzamides | Ethanol | 271-307 | π→π* and n→π* | mdpi.com |
| Thienylarylbenzothiazoles | Ethanol | 372-406 | Charge-transfer | researchgate.net |
Thermal Analysis Techniques for Phase Transitions and Stability (e.g., TG-DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This provides information about the thermal stability of the compound and its decomposition temperature. For this compound, a TGA curve would show a stable mass up to a certain temperature, after which a sharp decrease in mass would indicate the onset of thermal decomposition.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. This technique detects thermal events such as melting, crystallization, and other phase transitions, which appear as endothermic or exothermic peaks on the DTA curve. This would allow for the determination of the melting point of this compound.
These techniques are essential for characterizing the thermal properties of a new compound, providing crucial data on its stability and behavior at elevated temperatures.
Based on a comprehensive search for scientific literature, it is not possible to generate the requested article focusing solely on the computational and theoretical investigations of This compound .
The primary reason for this is the absence of specific, published research data for this exact chemical compound within the public domain. Extensive searches for Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) analysis, theoretical spectroscopic predictions, and molecular docking studies specific to "this compound" did not yield any relevant results.
The available scientific literature focuses on related but structurally distinct benzothiazole and naphthoate derivatives. Generating the requested article with the required level of scientific accuracy, detailed research findings, and specific data tables would necessitate fabricating information, which cannot be done. The strict adherence to the provided outline and the focus on a single, specific compound cannot be met without dedicated research studies on that compound.
Therefore, due to the lack of available data, the creation of a thorough and scientifically accurate article as per the user's instructions is not feasible at this time.
Computational Chemistry and Theoretical Investigations of Benzo D Thiazol 2 Ylmethyl 2 Naphthoate
Molecular Docking and Receptor Interaction Profiling
Analysis of Key Binding Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)
The interaction of small molecules like Benzo[d]thiazol-2-ylmethyl 2-naphthoate (B1225688) with their biological targets is governed by a variety of non-covalent forces. Computational techniques, particularly molecular docking, are instrumental in elucidating these interactions at the atomic level. For benzothiazole (B30560) derivatives, these interactions are crucial for their biological activity.
Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition between a ligand and its receptor. In derivatives of the core benzothiazole structure, the nitrogen atom in the thiazole (B1198619) ring and any polar substituents can act as hydrogen bond acceptors, while amino groups or other hydrogen-donating groups can act as donors. For instance, in studies of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives, hydrogen bonds are observed between the ligand and amino acid residues in the binding site of tubulin researchgate.net. The strength of these bonds can be analyzed using descriptors like the molecular electrostatic potential (MEP), which provides insight into the charge distribution and potential for electrostatic interactions researchgate.net.
Hydrophobic Interactions: The benzothiazole and naphthoate moieties of the title compound are predominantly nonpolar and are thus prone to engage in hydrophobic interactions. These interactions involve the favorable association of nonpolar surfaces to minimize their contact with water, effectively driving the ligand into the often hydrophobic binding pockets of proteins. These interactions are a key factor in the self-aggregation of molecules with similar aromatic structures and contribute significantly to binding affinity nih.gov.
The following table summarizes the key binding interactions observed in computational studies of related benzothiazole and naphthyl derivatives.
| Interaction Type | Molecular Feature Involved | Example from Related Compounds | Significance in Binding |
| Hydrogen Bonding | Thiazole Nitrogen, Amine Hydrogens, Hydroxyl Groups | Interaction with tubulin residues researchgate.net | Provides specificity and directionality |
| Hydrophobic Interactions | Benzene (B151609) and Naphthalene (B1677914) Rings | Sequestration in nonpolar protein pockets | Major contributor to binding affinity |
| Pi-Stacking (π-π) | Aromatic rings of benzothiazole and naphthalene | Parallel displaced stacking in benzimidazole crystals mdpi.com | Stabilizes the ligand in the binding site |
| Pi-Cation (π-cation) | Aromatic rings | Interaction with cationic residues in the tubulin binding site researchgate.net | Enhances electrostatic contribution to binding |
Pharmacophore Modeling for Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) necessary for a molecule to exert a specific biological activity. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups.
For a compound like Benzo[d]thiazol-2-ylmethyl 2-naphthoate, a hypothetical pharmacophore model can be constructed based on its key structural components and the binding interactions discussed previously.
Aromatic Rings: The benzothiazole and naphthyl groups would be defined as aromatic/hydrophobic features, crucial for π-stacking and hydrophobic interactions.
Hydrogen Bond Acceptor: The nitrogen atom of the thiazole ring and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors.
Linker: The methyl bridge (-CH2-) provides a specific spatial orientation and distance between the benzothiazole and naphthoate moieties, which is a critical component of the pharmacophore.
By analyzing a series of active benzothiazole derivatives, common features can be identified and mapped to generate a predictive pharmacophore model. This model can then be used to virtually screen large chemical databases to identify new molecules that fit the pharmacophore and are therefore likely to possess the desired biological activity. This approach streamlines the discovery of new lead compounds by focusing on molecules with the highest probability of being active.
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govuniroma1.it. These models are invaluable for predicting the activity of unsynthesized molecules and for optimizing lead compounds.
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For benzothiazole derivatives, a wide range of descriptors are typically calculated to capture the structural variations that influence activity nih.gov. These descriptors can be categorized as follows:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Randic index and Balaban index derpharmachemica.com.
Physicochemical Descriptors: These relate to the molecule's physicochemical properties, such as lipophilicity (LogP), molar refractivity, and polar surface area derpharmachemica.com.
Geometrical Descriptors: These 3D descriptors quantify the spatial arrangement of the molecule, including molecular surface area and volume.
Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges derpharmachemica.com.
The selection of relevant descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with the biological activity of the compounds in the training set.
| Descriptor Category | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of Rings | Molecular size and composition |
| Topological | Randic Index, Balaban Index | Molecular branching and connectivity derpharmachemica.com |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability derpharmachemica.com |
| Geometrical | Molecular Surface Area, Volume | 3D shape and size of the molecule |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity derpharmachemica.com |
Development and Validation of Predictive QSAR Models
Once descriptors are calculated, a mathematical model is developed to correlate them with biological activity. Several statistical methods can be employed, including Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and machine learning approaches like Artificial Neural Networks (ANN) nih.gov. The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data nih.gov.
Model validation is a crucial step to ensure the robustness and predictive capability of the QSAR model uniroma1.itnih.gov. Key validation techniques include:
Internal Validation: Cross-validation techniques, such as leave-one-out (LOO), are used to assess the model's internal consistency and stability nih.gov. A high cross-validated correlation coefficient (q²) is indicative of a robust model.
External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) is the ultimate test of its utility nih.govresearchgate.net. The predictive correlation coefficient (R²pred) is a common metric for this evaluation.
Y-Randomization: The biological activity data is randomly shuffled multiple times to build new models. A significant drop in the correlation coefficients of these new models confirms that the original model is not due to chance correlation nih.gov.
Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. This ensures that the model is only used for compounds similar to those in the training set nih.govnih.gov.
In a study on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives, QSAR models developed using MLR, MNLR, and ANN showed high correlation coefficients (R² values of 0.90, 0.91, and 0.92, respectively) and were rigorously validated using these techniques nih.gov.
Interpretation of Structural Features Influencing Biological Activity
A validated QSAR model can provide valuable insights into which structural features are important for biological activity. By examining the descriptors that appear in the final QSAR equation and the sign of their coefficients, one can infer which properties enhance or diminish activity.
For benzothiazole derivatives, structure-activity relationship studies have revealed several key insights benthamscience.com:
Substitution at C-2: The substituent at the 2-position of the benzothiazole ring is a primary site for modification and significantly influences the compound's biological profile. The ester linkage and naphthyl group in this compound are attached at this critical position.
Substitution at C-6: Modifications at the 6-position of the benzothiazole ring have also been shown to modulate activity benthamscience.com.
Electronic Properties: QSAR models often include quantum chemical descriptors, indicating that the electronic nature of substituents (whether they are electron-donating or electron-withdrawing) can play a significant role.
Steric and Lipophilic Factors: The inclusion of geometrical and physicochemical descriptors highlights the importance of the molecule's size, shape, and lipophilicity for effective interaction with the target receptor derpharmachemica.comresearchgate.net. For example, steric hindrance caused by bulky substituents can negatively impact binding if the receptor pocket is constrained mdpi.com.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes
While molecular docking provides a static snapshot of a ligand bound to its receptor, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time nih.gov. MD simulations are used to assess the stability of the predicted binding pose and to understand the dynamic behavior of the ligand-target complex.
A typical MD simulation involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules with ions) and calculating the forces between atoms to predict their motion over a set period, often in the nanosecond to microsecond range nih.govplos.org.
Several key analyses are performed on the MD simulation trajectory to assess stability:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over time. A stable RMSD value that reaches a plateau suggests that the complex has reached equilibrium and the binding pose is stable nih.govnih.gov.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify regions of the protein that are flexible or rigid. Residues that interact with the ligand often show reduced fluctuations, indicating a stabilizing effect of the ligand binding nih.gov.
Protein-Ligand Contacts: The simulation is analyzed to determine which interactions (e.g., hydrogen bonds, hydrophobic contacts) are maintained consistently over time. This provides a more accurate picture of the key binding interactions than static docking alone.
In simulations of related heterocyclic compounds, complexes that are deemed stable show minimal fluctuations in the ligand's position within the active site throughout the simulation period, confirming a stable and favorable binding mode nih.govplos.orgresearchgate.net. These simulations provide a higher level of confidence in the predicted binding mode and the key interactions driving molecular recognition.
Cheminformatic Analysis of Structural Motifs and Privileged Scaffolds
The benzothiazole core, a heterocyclic scaffold composed of fused benzene and thiazole rings, is a cornerstone in drug discovery. mdpi.comresearchgate.net It is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net These activities include anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netresearchgate.net The synthetic accessibility of the benzothiazole scaffold further enhances its appeal to medicinal chemists, allowing for the creation of diverse compound libraries for screening. eurekaselect.comnih.gov
Computational studies on benzothiazole derivatives, often employing Density Functional Theory (DFT), have provided insights into their electronic properties. mdpi.comresearchgate.net Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are calculated to understand the charge transfer within the molecule and its chemical reactivity. mdpi.com Reactivity descriptors like chemical hardness, softness, and electrophilicity index are also determined from these energies. mdpi.comresearchgate.net
The naphthalene moiety, a bicyclic aromatic hydrocarbon, is another structural motif with significant therapeutic applications. nih.govijpsjournal.com It is present in a number of FDA-approved drugs with diverse activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov The lipophilic nature of the naphthalene ring can be a key determinant of a compound's pharmacokinetic profile.
A summary of the key structural motifs and their recognized importance is presented in the table below.
| Structural Motif | Classification | Associated Biological Activities |
| Benzothiazole | Privileged Scaffold | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, Antidiabetic, Neuroprotective nih.govresearchgate.netresearchgate.net |
| Naphthalene | Versatile Pharmacophore | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, Antihypertensive nih.govijpsjournal.com |
Further cheminformatic analysis would involve the calculation of various molecular descriptors to predict the physicochemical properties of this compound. These descriptors provide a quantitative measure of the molecule's characteristics.
| Property | Predicted Value/Characteristic | Significance |
| Molecular Weight | 369.45 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP (Octanol-Water Partition Coefficient) | High (predicted) | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 3 (2 Oxygen, 1 Nitrogen) | Influences solubility and potential for hydrogen bonding interactions with receptors. |
| Rotatable Bonds | 4 | Contributes to conformational flexibility, which can impact receptor binding. |
The presence of the benzothiazole ring, recognized as a privileged scaffold, suggests that this compound may exhibit a range of biological activities. The naphthalene moiety further contributes to the molecule's potential as a bioactive agent. The specific combination of these two motifs, connected by an ester linkage, warrants further investigation to elucidate its unique chemical and biological properties.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlation of Structural Modifications with Observed Biological Potency
To establish a clear SAR, a series of analogues of Benzo[d]thiazol-2-ylmethyl 2-naphthoate (B1225688) would need to be synthesized and evaluated in relevant biological assays. The data from these studies would be meticulously tabulated to correlate specific structural changes with increases or decreases in biological potency. Key areas for modification would include the benzothiazole (B30560) ring, the methylene (B1212753) linker, and the 2-naphthoate moiety.
Table 1: Hypothetical SAR Data for Analogues of Benzo[d]thiazol-2-ylmethyl 2-naphthoate
| Compound ID | R1 (Benzothiazole Substitution) | R2 (Naphthyl Substitution) | Linker Modification | Biological Activity (IC₅₀, µM) |
| Parent | H | H | -CH₂- | Reference Value |
| 1a | 6-F | H | -CH₂- | |
| 1b | 6-Cl | H | -CH₂- | |
| 1c | 6-OCH₃ | H | -CH₂- | |
| 2a | H | 6-Br | -CH₂- | |
| 2b | H | 7-OH | -CH₂- | |
| 3a | H | H | -(CH₂)₂- | |
| 3b | H | H | -CH(CH₃)- |
Note: The biological activity values in this table are hypothetical and would need to be determined through experimental testing.
Detailed analysis of such data would reveal critical insights. For instance, the introduction of electron-withdrawing or electron-donating groups on the benzothiazole ring could significantly impact potency. Similarly, altering the substitution pattern on the naphthyl ring or modifying the length and rigidity of the methylene linker could define the optimal spatial arrangement for interaction with a biological target.
Identification of Key Pharmacophoric Features Essential for Activity
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, a hypothetical pharmacophore model would highlight several key features:
The Benzothiazole Moiety: This bicyclic system likely acts as a crucial hydrogen bond acceptor or engages in aromatic stacking interactions with the target protein. The nitrogen and sulfur atoms could play a direct role in binding.
The Methylene Linker: This flexible linker provides the necessary distance and conformational freedom for the two aromatic systems to adopt an optimal binding orientation.
The 2-Naphthoate Group: The bulky and lipophilic naphthyl ring could be involved in hydrophobic interactions within a binding pocket. The ester carbonyl group may act as a hydrogen bond acceptor.
The precise spatial relationship between these features would be critical for biological activity. Computational modeling and techniques like 3D-QSAR could be employed to build a detailed pharmacophore model based on the experimental data from synthesized analogues.
Rational Design Strategies for Lead Optimization and Analogue Development
Once an initial lead compound is identified, rational design strategies are employed to optimize its properties, including potency, selectivity, and pharmacokinetic profile. For this compound, several strategies could be envisioned:
Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve properties. For example, the ester linkage could be replaced with an amide or a reverse amide to enhance metabolic stability. The naphthyl ring could be substituted with other bicyclic or bulky aromatic systems.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies could be used to design analogues that fit more precisely into the binding site and form stronger interactions.
Scaffold Hopping: This strategy involves replacing the central benzothiazole core with other heterocyclic systems while maintaining the essential pharmacophoric features. This could lead to the discovery of novel chemical series with improved drug-like properties.
The iterative process of designing, synthesizing, and testing new analogues based on the evolving SAR and pharmacophore models is fundamental to successful lead optimization.
Future Research and Translational Opportunities for this compound
The unique structural amalgamation of a benzothiazole nucleus and a naphthoate moiety in this compound presents a compelling case for its exploration across various scientific disciplines. While specific research on this compound is nascent, the extensive studies on its constituent chemical families provide a strong foundation for future investigations. This article outlines promising non-clinical research directions and translational perspectives for this compound, focusing on innovative synthetic methodologies, computational design, biological target discovery, material science applications, and interdisciplinary collaborations.
Q & A
Q. What synthetic strategies are employed for preparing Benzo[d]thiazol-2-ylmethyl 2-naphthoate?
The compound can be synthesized via alkylation reactions using intermediates like 2-(bromomethyl)benzo[d]thiazole. For example, coupling benzothiazole derivatives with naphthoate esters under acidic or basic conditions yields the target compound. Key steps include refluxing with reagents such as N,N-dimethylacetamide or hydrazine hydrate, followed by purification via crystallization or chromatography .
Q. Which spectroscopic techniques are effective for characterizing this compound?
Essential techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent connectivity and stereochemistry. For example, methylene protons adjacent to the benzothiazole ring typically appear at δ ~4.8–5.0 ppm .
- HRMS (ESI) : To validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 328.0366 for related derivatives) .
- IR Spectroscopy : Key absorptions include C=O stretching (~1788 cm<sup>-1</sup>) and aromatic C-H vibrations (~3100 cm<sup>-1</sup>) .
Q. How can crystallographic data for this compound be analyzed?
Use programs like SHELXL for small-molecule refinement and ORTEP-3 for 3D visualization. These tools help resolve bond lengths, angles, and torsional strain, critical for confirming structural integrity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during analysis?
Discrepancies between observed and theoretical NMR/HRMS data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Cross-validating with 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.
- Repeating synthesis under anhydrous conditions to exclude solvate formation .
Q. What experimental designs optimize reaction yields for derivatives of this compound?
Q. What degradation pathways are observed for structurally related naphthoate compounds?
Microbial degradation of 2-naphthoate by Burkholderia spp. proceeds via 1-hydroxy-2-naphthoate as a key intermediate, detected via HPLC. Degradation involves monooxygenase-mediated hydroxylation and subsequent ring cleavage, yielding phthalate derivatives. Researchers should monitor metabolites using oxygen uptake assays and enzyme activity profiling .
Q. How can the biological activity of this compound derivatives be evaluated?
- In Vitro Assays : Test antitumor activity using MTT assays on cancer cell lines (e.g., IC50 values for derivatives like 2-((benzo[d]thiazol-2-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4-ol) .
- Molecular Docking : Use software like AutoDock to predict binding affinities for targets such as protein-tyrosine phosphatase 1B (PTP1B) .
Data Analysis and Contradictions
Q. How should researchers address inconsistencies in environmental degradation studies?
If intermediates like 1-hydroxy-2-naphthoate accumulate unexpectedly:
- Verify enzyme induction in microbial cultures using glucose-grown cells pre-exposed to 2-naphthoate .
- Use HPLC-MS to distinguish abiotic vs. biotic degradation products .
Q. What computational methods validate the stability of synthesized derivatives?
- DFT Calculations : Predict thermodynamic stability and reactive sites.
- Molecular Dynamics (MD) Simulations : Model interactions in aqueous or lipid environments, referencing similar benzothiazole derivatives .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
